3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3. It is characterized by the presence of a fluorobenzyl group and a methoxybenzaldehyde moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 3-fluorobenzyl alcohol with 4-methoxybenzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with the aldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity towards certain targets, while the methoxybenzaldehyde moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde
- 3-[(3-Fluorobenzyl)oxy]-4-hydroxybenzaldehyde
Uniqueness
3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorobenzyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWMTALSAOIPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354644 |
Source
|
Record name | 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346459-53-8 |
Source
|
Record name | 3-[(3-fluorobenzyl)oxy]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.